Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate
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Overview
Description
Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate: is an organic compound with the molecular formula C14H22BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a benzyl group, and a bromopropyl chain. This compound is primarily used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate, also known as 3-(Boc-amino)propyl bromide, is primarily used as an alkylating reagent . It is involved in the synthesis of various compounds, including benzydamine analogs, which act as activators for soluble guanylate cyclase , and N-substituted chromenotriazolopyrimidine, a human murine double minute 2 (MDM2) inhibitor .
Mode of Action
The compound acts as a cross-linking reagent . It participates in free radical reactions, where it loses a bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting free radical on the target molecule can then react with NBS to form the brominated product .
Biochemical Pathways
The compound is involved in the synthesis of benzydamine analogs, which activate the soluble guanylate cyclase pathway . It is also used in the synthesis of N-substituted chromenotriazolopyrimidine, an inhibitor of the MDM2 pathway . Additionally, it is used in the post-polymerization quaternization of polymers, leading to the synthesis of functional cationic polymers and antimicrobial agents .
Pharmacokinetics
It is known that the compound is stable at temperatures between 2-8°c .
Result of Action
The compound’s primary action results in the formation of new compounds through alkylation . For instance, it can lead to the formation of benzydamine analogs, which can activate soluble guanylate cyclase . It can also result in the formation of N-substituted chromenotriazolopyrimidine, an inhibitor of MDM2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. It is stable at temperatures between 2-8°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-benzyl-3-bromopropyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to form alkanes or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or amines.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-benzyl-3-bromopropyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a protecting group for amines in peptide synthesis and other organic transformations .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Industry: The compound finds applications in the production of specialty chemicals and materials, including polymers and coatings. It is also used in the synthesis of functionalized molecules for various industrial applications .
Comparison with Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the benzyl group.
Tert-butyl N-(2-bromoethyl)carbamate: Shorter carbon chain compared to tert-butyl N-(2-benzyl-3-bromopropyl)carbamate.
Tert-butyl N-(4-bromobutyl)carbamate: Longer carbon chain compared to this compound.
Uniqueness: this compound is unique due to the presence of both a benzyl group and a bromopropyl chain, which confer distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds .
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-3-bromopropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-15(2,3)19-14(18)17-11-13(10-16)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQDLRYQNNISQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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